Introduction: The Strategic Importance of (1-cyclohexen-1-yloxy)trimethylsilane
Introduction: The Strategic Importance of (1-cyclohexen-1-yloxy)trimethylsilane
An In-depth Technical Guide to the Synthesis of Silane, (1-cyclohexen-1-yloxy)trimethyl-
This guide provides a comprehensive overview of the synthesis of Silane, (1-cyclohexen-1-yloxy)trimethyl-, a pivotal intermediate in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its formation, offers detailed experimental protocols, and explains the causality behind critical process choices to ensure reproducible and efficient synthesis.
Silane, (1-cyclohexen-1-yloxy)trimethyl-, also known as 1-(trimethylsiloxy)cyclohexene or cyclohexanone trimethylsilyl enol ether, is a cornerstone reagent in synthetic organic chemistry.[1][2] It is a silyl enol ether, a class of compounds that serve as stable, isolable, and versatile surrogates for ketone enolates.[3] The trimethylsilyl group effectively "protects" the enol form of cyclohexanone, transforming the transient enolate into a neutral, characterizable compound that can be purified and stored.[4][5][6]
The significance of this molecule lies in its reactivity as a soft nucleophile. The electron-rich double bond allows for controlled carbon-carbon bond formation at the α-position of the parent ketone under specific, often mild, conditions.[4] This reactivity is harnessed in a multitude of critical transformations, including the Mukaiyama aldol reaction, Michael additions, and α-functionalizations such as sulfenylation and halogenation, making it an indispensable tool for constructing complex molecular architectures.[3][4]
Table 1: Physicochemical Properties of (1-cyclohexen-1-yloxy)trimethylsilane
| Property | Value |
| CAS Number | 6651-36-1[1][7][8] |
| Molecular Formula | C₉H₁₈OSi[1][7] |
| Molecular Weight | 170.32 g/mol [1][7] |
| Appearance | Colorless to light yellow clear liquid[7] |
| Boiling Point | 64-65 °C at 15 mmHg[7] |
| Density | 0.875 g/mL at 25 °C[7] |
| Refractive Index (n²⁰/D) | 1.447[7] |
| Sensitivity | Moisture sensitive[7] |
Core Synthesis Principles: Mastering Enolate Generation and Trapping
The synthesis of (1-cyclohexen-1-yloxy)trimethylsilane from cyclohexanone is fundamentally a two-stage process: the deprotonation of an α-carbon to form an enolate, followed by the "trapping" of this enolate with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl). The choice of reaction conditions—specifically the base, solvent, and temperature—is paramount and dictates the efficiency and outcome of the synthesis. These conditions are typically categorized as being under either thermodynamic or kinetic control.[9][10]
Caption: General reaction for silyl enol ether formation.
Thermodynamic Control: The Path to Stability
Thermodynamic control aims to form the most stable product by allowing the reaction to reach equilibrium.[9][11][12] This is achieved using conditions that permit reversible enolate formation. For cyclohexanone, while there is only one possible regioisomeric enolate, this method ensures a complete and efficient reaction under relatively mild conditions.
-
Causality of Experimental Choices:
-
Base: A weak, non-nucleophilic amine base like triethylamine (Et₃N) is typically used.[3][13] Its basicity is sufficient to facilitate deprotonation in the presence of the silylating agent, but not so high as to cause rapid, irreversible deprotonation. This reversibility allows the system to settle into its lowest energy state.
-
Temperature: Elevated temperatures (e.g., 80 °C or reflux) provide the necessary activation energy for both the forward (enolate formation) and reverse (protonation) reactions, ensuring that thermodynamic equilibrium is established.[9][11][14]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is often employed. It effectively dissolves the reagents and stabilizes the charged intermediates formed during the reaction.[13][14]
-
This method is often favored for its operational simplicity and use of less hazardous reagents compared to the kinetic approach.
Kinetic Control: The Path of Speed
Kinetic control favors the fastest-formed product, regardless of its ultimate stability.[9][11][10][12] This is achieved by using conditions that make the deprotonation step rapid and irreversible.
-
Causality of Experimental Choices:
-
Base: A strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the archetypal choice.[3] Its immense strength (pKa of diisopropylamine is ~36) ensures that deprotonation of the ketone (pKa ~18-20) is essentially instantaneous and irreversible. The steric bulk of the isopropyl groups directs the base to the most accessible proton, a key factor for unsymmetrical ketones.[3][12]
-
Temperature: Very low temperatures, typically -78 °C (a dry ice/acetone bath), are critical.[3][12] This low temperature prevents the system from reaching equilibrium. Once the enolate is formed, it is "frozen" in place and does not revert to the starting ketone, ensuring it is trapped cleanly by the silylating agent.[9]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are standard, as they are unreactive towards the strong base and effectively solvate the lithium cation.
-
The kinetic protocol is renowned for its speed, cleanliness, and high yields, making it a powerful and widely adopted method in research settings.
Table 2: Comparative Analysis of Synthetic Protocols
| Feature | Thermodynamic Protocol | Kinetic Protocol |
| Controlling Principle | Favors the most stable product via equilibrium.[9][12] | Favors the fastest-formed product via irreversible reaction.[9][12] |
| Base | Triethylamine (Et₃N)[3][13] | Lithium Diisopropylamide (LDA)[3] |
| Temperature | Elevated (e.g., 80 °C)[14] | Low (e.g., -78 °C)[3] |
| Reaction Time | Longer (several hours to overnight)[14] | Shorter (typically 1-2 hours) |
| Key Advantages | Operationally simpler; uses less hazardous base. | High yield; rapid and clean reaction. |
| Key Disadvantages | Requires heating; may be slower. | Requires cryogenic temperatures and a highly reactive, moisture-sensitive base. |
Validated Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to the described steps, particularly regarding anhydrous conditions, is critical for success.
Protocol 1: Thermodynamic Synthesis using Triethylamine
This procedure is adapted from established methodologies for silyl enol ether formation.[13][14]
Reagents and Equipment:
-
Oven-dried, two-necked round-bottomed flask with a magnetic stir bar
-
Condenser and nitrogen inlet
-
Addition funnel
-
Cyclohexanone (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl, 1.3 equiv), freshly distilled
-
Triethylamine (Et₃N, 2.3 equiv), freshly distilled
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hexanes, Saturated aq. NaHCO₃, Saturated aq. NH₄Cl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Assemble the flame- or oven-dried flask under a positive pressure of dry nitrogen.
-
Reagent Addition: Charge the flask with cyclohexanone and anhydrous DMF. Add the triethylamine via syringe.
-
Silylation: Add the trimethylsilyl chloride dropwise to the stirring mixture at room temperature over 15 minutes. An exothermic reaction and the formation of a white precipitate (Et₃N·HCl) will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture in an oil bath to 80 °C for 12 hours.
-
Workup: Cool the mixture to room temperature and quench by pouring it into a separatory funnel containing cold water and hexanes.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with hexanes.
-
Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃, saturated aqueous NH₄Cl (twice), and finally with brine. The washes serve to remove DMF and any remaining base or acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via fractional distillation under reduced pressure to yield pure (1-cyclohexen-1-yloxy)trimethylsilane.
Caption: Workflow for Kinetic Synthesis Protocol.
Mechanistic Insight: The Role of the Base and Silylating Agent
The core mechanism involves the abstraction of an α-proton by a base to form the nucleophilic enolate, which then attacks the electrophilic silicon atom of TMSCl. The chloride ion is displaced in an Sₙ2-type reaction at the silicon center. [6]The choice of base is the critical determinant of whether the reaction is reversible (thermodynamic) or irreversible (kinetic).
Caption: Simplified mechanism of silyl enol ether formation.
Conclusion
The synthesis of Silane, (1-cyclohexen-1-yloxy)trimethyl- is a foundational procedure in organic synthesis, providing access to a versatile and widely used chemical intermediate. The ability to form this compound reliably hinges on a thorough understanding of the principles of kinetic and thermodynamic control. By carefully selecting the base, solvent, and temperature, researchers can predictably and efficiently generate the desired silyl enol ether. The protocols detailed herein offer robust and validated pathways for its preparation, empowering scientists in their pursuit of complex molecular synthesis and drug discovery.
References
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